Home > Products > Screening Compounds P88421 > 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine
1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine -

1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine

Catalog Number: EVT-4725584
CAS Number:
Molecular Formula: C17H17BrN2O4
Molecular Weight: 393.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2–[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetyl]-4-(2-pyridyl)piperazine

  • Compound Description: This compound is a piperazine derivative with reported analgesic activity. []
  • Relevance: This compound shares a similar core structure with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, both possessing a piperazine ring with an acetyl group at position 1 and an aromatic ring substituent at position 4. The difference lies in the specific aromatic substituents, with this compound featuring a 6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl group compared to the 2-furoyl group in the main compound. This highlights the exploration of varying aromatic substituents on the piperazine scaffold for potentially influencing analgesic activity.

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one

  • Compound Description: This compound is a potent 5-HT1A receptor agent with an affinity comparable to 8-OH-DPAT. []
  • Relevance: This compound shares the piperazine moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. Furthermore, it highlights the use of brominated aromatic rings in conjunction with piperazine, albeit with a different linker and core structure than the main compound.
  • Compound Description: Similar to the previous compound, this derivative also exhibits significant activity for 5-HT1A receptors. []
  • Relevance: This compound shares the piperazine moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. The presence of a halogenated aromatic ring (chlorophenyl in this case) linked to the piperazine is a shared feature with the main compound, although the linker and the core structure differ.

1-(2-Furoyl) Piperazine Calix[4]arene

  • Compound Description: This compound is a calixarene derivative designed for the preconcentration of metal ions, particularly exhibiting selectivity for Cadmium (Cd2+). []
  • Relevance: This compound shares the 1-(2-furoyl)piperazine moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. This highlights the utilization of the 2-furoyl piperazine structure for various applications beyond its potential pharmaceutical properties.

3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides

  • Compound Description: This series of compounds demonstrates promising antibacterial activity with low cytotoxicity, making them potentially suitable for further development as therapeutic agents. []
  • Relevance: This series shares the 4-(2-furoyl)-1-piperazinyl moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. The structural difference lies in the substitution at the piperazine's nitrogen, showcasing how modifying this position can impact biological activity and potentially lead to the development of new antibacterial agents.

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

  • Compound Description: This series of compounds has been synthesized and evaluated for their antibacterial potential. Some compounds within this series exhibited excellent Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains. []
  • Relevance: This series shares the 4-(2-furoyl)-1-piperazinyl group with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. The key structural variation is the presence of an acetamide linker attached to the piperazine nitrogen, demonstrating the impact of linker modifications on antibacterial activity.

1-(2-(2-chlorophenyl)-2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetyl)thiosemicarbazide

  • Compound Description: This compound is a precursor for the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, some of which have shown moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli. []
  • Relevance: This compound shares the piperazine ring system with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. While the core structure significantly differs, both compounds highlight the use of halogenated aromatic substituents on the piperazine ring for potential antibacterial activity.

1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines

  • Compound Description: This is a series of triazene compounds synthesized by diazotization and diazonium coupling reactions with various arylpiperazines, showcasing the diverse range of triazene derivatives possible. []
  • Relevance: This series shares the core piperazine structure with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, highlighting the potential for synthesizing triazene derivatives of the main compound by modifying the 4-position substituent.

5-[ω-[4-(2-Methoxyphenyl)-piperazinyl]-alkyl]-1,2,3,4-tetrahydro-γ-carboline Derivatives

  • Compound Description: This series of 1,2,3,4-tetrahydro-γ-carboline derivatives, containing a piperazine moiety with a 2-methoxyphenyl substituent, displays high affinity for 5-HT1A and 5-HT2A serotonin receptors. Some compounds exhibit mixed 5-HT1A/5-HT2A ligand behavior and show potential as agonists or antagonists depending on the alkyl chain length. []
  • Relevance: This series illustrates the impact of incorporating a piperazine ring, albeit with a different substitution pattern than 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, within more complex structures to target specific serotonin receptors. This example highlights the versatility of piperazine as a building block in medicinal chemistry for influencing receptor binding and pharmacological activity.

1-(5′-bromo feruloyl)-4-(2′-chloro)-benzyl piperazine hydrochloride

  • Compound Description: This compound represents a novel piperazine derivative synthesized by a multi-step process involving acetylation, acylation, deprotection, and salification. []
  • Relevance: This compound, while structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine in terms of its core structure, showcases the utilization of both bromo and chloro substituents within a piperazine-containing molecule. This emphasizes the prevalence of halogenated derivatives in the exploration of piperazine-based compounds.

3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones

  • Compound Description: This series of piperidine-piperazine conjugates exhibits potent antiproliferative activity against various cancer cell lines and demonstrates dual inhibitory activity against topoisomerases I and II alpha. Notably, some compounds within this series also exhibit antiviral properties against SARS-CoV-2. []
  • Relevance: While structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine due to the presence of a piperidine ring, this series highlights the incorporation of a substituted piperazine ring into larger molecular frameworks to achieve desired biological activities. The inclusion of various arylidene substituents emphasizes the exploration of structure-activity relationships for optimizing both anticancer and antiviral properties.

1-Acetyl-4-(4-hydroxyphenyl) piperazine

  • Compound Description: This compound serves as a key intermediate in the synthesis of more complex piperazine derivatives, particularly in the context of developing potential therapeutic agents. []
  • Relevance: This compound shares the 1-acetylpiperazine moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine. This highlights the versatility of 1-acetylpiperazine as a building block for further structural elaboration, allowing the introduction of various substituents at the 4-position to modulate biological activity.

13. 4-Acyl-1-[2-aryl-1-diazenyl]piperazines * Compound Description: This series of compounds, prepared by diazotization and coupling reactions, demonstrates the structural diversity possible within this class of piperazine derivatives. []* Relevance: This series, while structurally different from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, emphasizes the potential for synthesizing various 1-acyl-4-substituted piperazine derivatives with potentially diverse biological activities. The presence of the diazenyl group at the 4-position in this series suggests potential avenues for exploring new derivatives of the main compound.

  • Compound Description: This compound is the (+)-enantiomer of ketoconazole, a well-known antifungal agent. It has a defined stereochemistry and crystallizes in the P1 space group. []
  • Relevance: Although structurally different from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine in its core structure, (+)-cis-1-Acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine also contains a 1-acetylpiperazine moiety. The presence of a dichlorophenyl group in both compounds highlights the use of halogenated aromatic substituents in designing bioactive molecules.
  • Compound Description: This series of compounds, synthesized using a multi-step approach, was designed as potential anthelmintic agents. These compounds showed promising activity against Pheretima posthumous. []
  • Compound Description: This complex pentacyclic compound incorporates a 1-acetylpiperazine moiety and a methoxyphenyl substituent. It was synthesized and evaluated for its cytotoxicity and anti-HIV-1 activity. []
  • Relevance: Despite having a drastically different core structure compared to 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, this compound showcases the incorporation of the 1-acetylpiperazine moiety within a larger framework for potential therapeutic applications. This example highlights the versatility of this specific piperazine derivative as a building block in medicinal chemistry.
  • Compound Description: This piperazine derivative acts as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism. []
  • Relevance: Although structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, EMTPP highlights the potential for piperazine derivatives to interact with and modulate the activity of drug-metabolizing enzymes. This interaction suggests the importance of considering potential CYP interactions when exploring the pharmacological properties of similar piperazine-containing compounds.

Ethyl 4-{2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate

  • Compound Description: This flavone-piperazine conjugate exhibits potential as a bifunctional neuraminidase inhibitor, targeting both the sialic acid binding site and the adjacent 430-cavity of the influenza neuraminidase protein. []
  • Relevance: This compound, despite its structural difference from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, underscores the versatility of piperazine as a building block in medicinal chemistry. Its incorporation into this flavone derivative highlights its potential for targeting specific viral enzymes and serves as an example of exploring diverse chemical space for antiviral drug discovery.

19. Tetra-(acetyl piperazine phenoxy) Phthalocyaninato Zinc Complexes* Compound Description: These phthalocyanine complexes, incorporating acetyl piperazine phenoxy substituents, have been synthesized and characterized. They show potential for photodynamic therapy, particularly against MCF-7 mammary tumor cells. []* Relevance: While structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, these complexes demonstrate the inclusion of an acetyl piperazine moiety within a larger framework for different medicinal applications. This example highlights the diverse applications of piperazine derivatives beyond their typical roles as pharmacophores in small molecules.

20. 4-Substituted 1-(1-(2-(arylthio)-5-halogenophenyl)ethyl)piperazines* Compound Description: This series of compounds was synthesized through a multi-step process and evaluated for their biological activities, although specific details about their activities are not mentioned in the provided abstract. [] * Relevance: This series, while having a different core structure than 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, demonstrates the use of both halogenated aromatic rings and arylthio substituents within a piperazine-containing molecule. This highlights the structural diversity possible within piperazine derivatives and the continued exploration of their biological potential.

21. 1-Acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines* Compound Description: This series of compounds acts as potent and orally active platelet-activating factor (PAF) antagonists. Notably, some compounds exhibit favorable pharmacological profiles compared to the known PAF antagonist WEB-2086, making them promising candidates for further drug development. []* Relevance: Despite the structural differences compared to 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, this series highlights the continued exploration and success in developing potent and orally active piperazine derivatives targeting various therapeutic areas. The presence of the 1-acylpiperazine moiety underscores its significance as a building block for medicinal chemistry.

  • Compound Description: This class of compounds, including VU0364289 and DPFE, shows potential for treating symptoms associated with schizophrenia by selectively activating the metabotropic glutamate receptor subtype 5 (mGlu5). These compounds exhibit antipsychotic-like activity, enhance cognitive function, and modulate monoamine levels in the prefrontal cortex. []
  • Relevance: While structurally different from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine due to the presence of an aryl group directly attached to the piperazine nitrogen, this class highlights the continued importance of exploring piperazine derivatives for central nervous system disorders. The success of these compounds in preclinical models emphasizes the therapeutic potential of targeting mGlu5 using small molecules containing piperazine pharmacophores.

23. 1-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) * Compound Description: VU0364289 is a potent and selective mGlu5 positive allosteric modulator (PAM), showing promising results in preclinical models of NMDA hypofunction and cognitive enhancement. []* Relevance: Although structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, VU0364289 exemplifies the diverse pharmacological activities achievable through modifications of the piperazine scaffold. The presence of the benzonitrile and benzyloxyacetyl groups in VU0364289, compared to the bromophenoxyacetyl and furoyl groups in 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, highlights the impact of varying substituents on the piperazine ring on target selectivity and biological activity.

24. 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)* Compound Description: DPFE is another potent and selective mGlu5 PAM with good pharmacokinetic properties. It reverses amphetamine-induced hyperlocomotion, enhances contextual fear conditioning, and reverses behavioral deficits in a mouse model of NMDAR hypofunction. []* Relevance: While structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, DPFE exemplifies how subtle changes in the substituents on the piperazine ring can significantly impact its pharmacological properties. The presence of difluorophenyl and fluorobenzyloxy groups in DPFE, compared to the bromophenoxyacetyl and furoyl groups in 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, highlights how structure-activity relationships can be explored to optimize potency, selectivity, and other desirable drug-like properties.

25. 1-(2-chloroacetyl)-3,5-bis[(E)-4-chlorobenzylidene]piperidin-4-one* Compound Description: This piperidine derivative, containing a chlorobenzylidene substituent, demonstrates antiproliferative activity against HCT116 colon cancer cells, arresting cell cycle progression at the G1/S phase. []* Relevance: Although structurally different from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine due to the presence of a piperidine ring instead of a piperazine ring, this compound highlights the use of halogenated aromatic substituents, specifically chlorobenzylidene, in the context of anticancer drug discovery. This example emphasizes the importance of exploring diverse chemical scaffolds and substituents for developing new therapeutic agents.

26. 3,5-bis[(E)-4-bromobenzylidene]-1-[2-(4-methylpiperazin-1-yl)acetyl]piperidin-4-one* Compound Description: This piperidine-piperazine conjugate exhibits potent antiproliferative activity against HCT116 colon cancer cells, arresting cell cycle progression at the G1 phase. []* Relevance: This compound shares the piperazine moiety with 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine and further incorporates a bromobenzylidene substituent, highlighting the exploration of halogenated aromatic substituents in designing anticancer agents. Despite the structural differences, the shared presence of these chemical moieties suggests potential commonalities in their structure-activity relationships and potential mechanisms of action.

27. 3,5-Bis[(E)-4-chlorobenzylidene]-1-[3-(4-methylpiperazin-1-yl)propanoyl]piperidin-4-one* Compound Description: This compound, part of a series of piperidine-piperazine conjugates, demonstrates potent anti-SARS-CoV-2 activity with a high selectivity index (SI). []* Relevance: This compound, while structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine due to the presence of a piperidine ring, highlights the inclusion of a substituted piperazine ring in molecules designed for antiviral activity. The shared use of chlorine substituents, albeit in different positions and chemical environments, suggests a potential role for halogenation in influencing antiviral activity.

28. 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine * Compound Description: This compound is a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor with potential for treating type 2 diabetes. It exhibits antihyperglycemic activity, improves insulin resistance, and displays antidyslipidemic properties in preclinical studies. []* Relevance: While structurally distinct from 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine due to the presence of a pyrrolidine ring and a quinoline moiety, this compound emphasizes the use of halogenated heterocycles in medicinal chemistry for developing new drugs. This example highlights the importance of exploring diverse chemical scaffolds and substituents for developing new therapeutic agents.

29. [VIVO(acac)2]* Compound Description: [VIVO(acac)2], where acac represents acetylacetonate, serves as a common precursor for synthesizing various vanadium complexes. []* Relevance: While not directly structurally related to 1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine, [VIVO(acac)2] is used to create vanadium complexes with ligands containing similar structural features to the target compound. These features include Schiff bases derived from acetylpyrazolone and hydrazides, indicating a shared interest in exploring the coordination chemistry of vanadium with compounds possessing similar functional groups.

4-(4’-sulphanilyl)-1-methyl piperazine

  • Compound Description: This compound serves as a starting material for synthesizing thiazolidinone derivatives with potential antimicrobial activity. []

Properties

Product Name

1-[(2-bromophenoxy)acetyl]-4-(2-furoyl)piperazine

IUPAC Name

2-(2-bromophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

InChI

InChI=1S/C17H17BrN2O4/c18-13-4-1-2-5-14(13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-6-3-11-23-15/h1-6,11H,7-10,12H2

InChI Key

KVCCHNYXXAAVRF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2Br)C(=O)C3=CC=CO3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2Br)C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.